molecular formula C12H16N6 B2998214 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1706447-42-8

2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B2998214
CAS RN: 1706447-42-8
M. Wt: 244.302
InChI Key: BOUGUYCFCRJYCJ-UHFFFAOYSA-N
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Description

2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as MPP, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in various scientific research applications. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : This compound has been involved in the synthesis of novel heterocyclic compounds, including thioxopyrimidines and derivatives with potential biological activities. These syntheses often involve intramolecular cyclization processes and have been key in expanding the scope of heterocyclic chemistry (Ho & Suen, 2013).

Biomedical Applications

  • Antiproliferative Activity : A study on derivatives of this compound demonstrated significant antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents. Compounds were synthesized and tested using methods like MTT assay, indicating potential in cancer research (Mallesha et al., 2012).
  • Neuroinflammation Imaging : A derivative was synthesized as a potential PET imaging agent for the IRAK4 enzyme in neuroinflammation contexts. The tracer showed high radiochemical yield and purity, highlighting its potential in neuroimaging and inflammation studies (Wang et al., 2018).
  • Antibacterial Activity : Novel water-soluble derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and showed notable antibacterial activity. The interaction of these compounds with proteins like bovine serum albumin (BSA) was studied, shedding light on their potential medicinal applications (He et al., 2020).

Chemical Reactivity and Interaction Studies

  • Synthesis and Reactivity : Research has been conducted on the synthesis and reactivity of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields, including medicinal chemistry (Abdelhamid et al., 2007).

Molecular Design and Drug Development

  • Enterovirus Inhibition : Pyrazolo[3,4-d]pyrimidines, closely related to the queried compound, were found to be effective in inhibiting enterovirus replication. This discovery is significant for antiviral drug development (Chern et al., 2004).

properties

IUPAC Name

2-methyl-4-piperazin-1-yl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-10-15-11(17-7-4-13-5-8-17)9-12(16-10)18-6-2-3-14-18/h2-3,6,9,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUGUYCFCRJYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

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